An In-Depth Technical Guide to 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, and the applications of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline. This compound has emerged as a valuable building block in medicinal chemistry, particularly in the development of novel kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Significance
3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a substituted aniline derivative that incorporates a fluorine atom and a tetrahydropyran moiety. The presence of the fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive feature in drug design. The tetrahydropyran ring is a common motif in medicinal chemistry known to improve pharmacokinetic properties such as solubility and metabolic stability.[1] Consequently, this compound serves as a key intermediate in the synthesis of complex bioactive molecules, including potent and selective kinase inhibitors for therapeutic areas such as oncology.[2][3]
Physicochemical Properties
While extensive experimental data for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is not widely published, its key properties can be summarized as follows. It is important to note that some of these values are estimated based on the properties of structurally similar compounds.
| Property | Value | Source/Comment |
| IUPAC Name | 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline | - |
| CAS Number | 1054316-88-9 | [4] |
| Molecular Formula | C₁₁H₁₄FNO₂ | [4] |
| Molecular Weight | 211.23 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Based on similar anilines |
| Melting Point | Not available in searched literature. | - |
| Boiling Point | Not available in searched literature. | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from structure |
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the tetrahydropyran ring.
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Aromatic Protons (δ 6.5-7.0 ppm): Three signals corresponding to the protons on the substituted benzene ring. The fluorine and amine groups will influence their chemical shifts and coupling patterns.
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Tetrahydropyran Protons (δ 1.5-4.0 ppm): A set of multiplets for the methylene protons of the tetrahydropyran ring. The protons adjacent to the oxygen atom will be the most downfield.
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Amine Protons (δ 3.5-4.5 ppm): A broad singlet for the -NH₂ protons, which can exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
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Aromatic Carbons (δ 110-160 ppm): Six signals for the carbons of the benzene ring. The carbons attached to the fluorine, oxygen, and nitrogen atoms will have characteristic chemical shifts.
-
Tetrahydropyran Carbons (δ 25-70 ppm): Four signals corresponding to the carbons of the tetrahydropyran ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretching (3300-3500 cm⁻¹): A pair of bands characteristic of a primary amine.
-
C-O Stretching (1000-1300 cm⁻¹): Strong bands corresponding to the ether linkage.
-
C-F Stretching (1000-1400 cm⁻¹): A strong absorption band for the carbon-fluorine bond.
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Aromatic C=C Stretching (1450-1600 cm⁻¹): Several bands in this region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): Expected at m/z = 211.
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Fragmentation Pattern: Characteristic fragments resulting from the loss of the tetrahydropyran moiety or other parts of the molecule.
Synthesis Protocol
A plausible and efficient synthetic route to 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline involves a two-step process starting from a commercially available nitrobenzene derivative. This proposed protocol is based on established synthetic methodologies for similar compounds.[5]
Caption: Synthetic workflow for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline.
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran
This step involves a nucleophilic aromatic substitution reaction where the hydroxyl group of tetrahydro-2H-pyran-4-ol displaces a fluorine atom on the nitrobenzene ring.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Tetrahydro-2H-pyran-4-ol
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
To a solution of tetrahydro-2H-pyran-4-ol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-difluoro-4-nitrobenzene to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-(2-fluoro-4-nitrophenoxy)tetrahydro-2H-pyran.
Step 2: Synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline
The final step is the reduction of the nitro group of the intermediate to an amine.
Materials:
-
4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran
-
Iron powder (Fe) and ammonium chloride (NH₄Cl), or catalytic hydrogenation (e.g., H₂, Pd/C)
-
Ethanol (EtOH) and water
Procedure (using Fe/NH₄Cl):
-
Suspend 4-(2-fluoro-4-nitrophenoxy)tetrahydro-2H-pyran and ammonium chloride in a mixture of ethanol and water.
-
Heat the mixture to reflux and add iron powder portion-wise.
-
Continue refluxing and monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline.
Applications in Drug Discovery
The primary application of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is as a crucial building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The aniline moiety provides a key attachment point for building more complex structures, while the fluoro and tetrahydropyranyloxy substituents confer desirable drug-like properties.
Kinase Inhibitors
This compound has been incorporated into the structures of potent inhibitors of several kinases, including:
-
Activin-like kinase 5 (ALK5): ALK5 is a transforming growth factor-β (TGF-β) type I receptor kinase, and its inhibition is a promising strategy for the treatment of cancer and fibrosis.[2][6]
-
c-Src and Abl Kinases: These non-receptor tyrosine kinases are implicated in cancer progression, and their dual inhibition is a validated therapeutic approach.[3]
Caption: Role of the title compound in the drug discovery pipeline.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a valuable and versatile intermediate in medicinal chemistry. Its unique combination of a reactive aniline core with property-modulating fluorine and tetrahydropyran substituents makes it a sought-after building block for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further exploration of its potential in drug discovery and development.
References
-
ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]
-
PubMed. (2022, April 1). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Retrieved from [Link]
-
PubMed. (2006, November 2). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
